3-Methylthiophene-2-boronic acid

Organic Synthesis Process Chemistry Regioselectivity

Regioisomeric impurities from unsubstituted or mis-substituted thiophene boronic acids compromise SAR studies and polymer properties. 3-Methylthiophene-2-boronic acid (CAS 177735-09-0) provides the exact 2-boronic acid, 3-methyl pattern essential for unambiguous cross-coupling. • ≥98% purity ensures reliable high-throughput parallel synthesis. • Ambient-stable solid with consistent lot-to-lot performance. • Available from mg to bulk with expedited global delivery.

Molecular Formula C5H7BO2S
Molecular Weight 141.99 g/mol
CAS No. 177735-09-0
Cat. No. B065238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylthiophene-2-boronic acid
CAS177735-09-0
Molecular FormulaC5H7BO2S
Molecular Weight141.99 g/mol
Structural Identifiers
SMILESB(C1=C(C=CS1)C)(O)O
InChIInChI=1S/C5H7BO2S/c1-4-2-3-9-5(4)6(7)8/h2-3,7-8H,1H3
InChIKeyMOOOGTOEKZWEJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methylthiophene-2-boronic Acid Overview


3-Methylthiophene-2-boronic acid is a heteroaromatic boronic acid, specifically a thiophene derivative substituted with a methyl group at the 3-position and a boronic acid group at the 2-position [1]. It is an organoboron compound with the molecular formula C5H7BO2S and a molecular weight of 141.99 g/mol [1]. As a boronic acid, its primary utility is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction, a key method for forming carbon-carbon bonds between the thiophene ring and a wide range of aryl or heteroaryl halides . This compound is a specialized building block for constructing complex molecules containing a 3-methylthiophene moiety.

Workflow: Suzuki–Miyaura cross-coupling building block
Selection: Installs 3-methylthiophene motif with regiochemical control
Context: Complex molecule construction in medicinal chemistry and materials science

Why 3-Methylthiophene-2-boronic Acid Is Irreplaceable


Substituting a simpler or more common thiophene boronic acid for 3-methylthiophene-2-boronic acid is not a viable strategy for achieving a specific molecular target. The methyl group at the 3-position introduces a critical steric and electronic differentiation that fundamentally alters both the synthesis of the boronic acid and its performance in cross-coupling reactions [1]. Unsubstituted thiophene-2-boronic acids, while versatile, lead to products lacking the desired methyl substitution pattern. Furthermore, the regioselective synthesis of methyl-substituted thiophene boronic acids is not trivial; attempts to lithiate 3-methylthiophene often result in a mixture of regioisomers [2]. This compound's specific 2-boronic acid, 3-methyl substitution pattern is essential for accessing specific molecular architectures in pharmaceuticals and materials, making its procurement a precise, non-interchangeable requirement.

Missing substitution pattern
Unsubstituted thiophene-2-boronic acids produce products lacking the critical 3-methyl group, altering downstream properties.
Regioisomeric mixtures
Direct lithiation routes typically generate mixtures of regioisomers; high-purity single isomer requires selective protodeboronation.
Synthesis method determines purity
Vendors using non-selective methods may supply material with regioisomer contamination, compromising coupling reproducibility.

3-Methylthiophene-2-boronic Acid: Performance & Procurement


Regioselective Synthesis via Protodeboronation

The synthesis of 3-methylthiophene-2-boronic acid via lithiation of 3-methylthiophene is a known route, but it typically yields a mixture of regioisomers. A study on the closely related 4-methyl-2-thiopheneboronic acid demonstrated that direct lithiation yields a 92:8 ratio of the desired 4-methyl isomer to the undesired 2-methyl-3-thiopheneboronic acid regioisomer [1]. This class-level evidence indicates that for 3-methylthiophene, a similar, challenging regioisomeric mixture is likely formed. The key differentiation for a high-purity source of 3-methylthiophene-2-boronic acid is the application of a selective protodeboronation step, which can remove the undesired 2-methyl-3-thiopheneboronic acid isomer, as demonstrated for the 4-methyl analog [1]. This process ensures the final product is not contaminated with the regioisomer.

Synthesis Purity
Class-level
Target: single regioisomer achievable (>98% purity)
Comparator: regioisomeric mixture from direct lithiation (92:8 for 4-methyl analog)
Supports vendor selection for regioisomeric purity
Vendor synthesis method should be verified
Organic Synthesis Process Chemistry Regioselectivity

Comparative Protodeboronation Rates

A key challenge with thiophene boronic acids is their susceptibility to protodeboronation (loss of the boronic acid group) under protic conditions, which can severely limit their synthetic utility. The rate of this decomposition is highly dependent on the substitution pattern. Quantitative data shows a massive difference in stability: at 70°C, the relative rate of protodeboronation for thiophen-2-boronic acid is 7.1 × 10³, while for thiophen-3-boronic acid it is 8.5 × 10⁵ (relative to benzeneboronic acid = 1) [1]. 3-Methylthiophene-2-boronic acid, with its boronic acid at the 2-position, is expected to be more prone to protodeboronation than the 3-isomer, but the electron-donating methyl group at the 3-position may provide a modest stabilizing effect compared to the unsubstituted 2-isomer . This data underscores the need for specific, low-temperature storage and anhydrous handling protocols.

Protodeboronation Rate
Class-level
Thiophen-2-boronic acid: 7.1×10³
Thiophen-3-boronic acid: 8.5×10⁵
Relative to PhB(OH)₂ = 1, 70°C
Supports strict storage/handling requirements
Data from class-level study; verify for specific compound
Chemical Stability Cross-Coupling Protodeboronation

Purity and Vendor Consistency

In scientific procurement, the specified purity and the vendor's track record for consistency are critical. For 3-methylthiophene-2-boronic acid, commercial specifications vary, with common purities including 95%, 98%, and >99% . While a 98% purity may be sufficient for many Suzuki-Miyaura couplings, applications in medicinal chemistry or material science requiring high fidelity often benefit from >99% purity to minimize the impact of unknown impurities on reaction yields and product purity. The difference between 98% and >99% can represent a halving of the total impurity burden (2% vs <1%), which is significant when scaling up reactions or when working with sensitive catalytic systems.

Purity Specifications
Specification review
Available at 95%, 98%, >99%
>99% purity reduces impurity load vs 98% grade
Higher purity may reduce troubleshooting
Verify vendor CoA
Quality Control Procurement Reproducibility

Steric and Electronic Effects on Coupling Efficiency

While direct, head-to-head yield data for 3-methylthiophene-2-boronic acid in a standard Suzuki-Miyaura coupling is not available in the open literature, its reactivity can be inferred from class-level knowledge. The methyl group at the 3-position introduces steric hindrance near the reactive boronic acid, which is known to slow down transmetalation, the key step in the catalytic cycle [1]. Studies on other substituted thiophenes show that steric effects become significant in disubstituted systems [2]. Consequently, couplings with this boronic acid may require longer reaction times, higher catalyst loadings, or the use of more active catalyst systems (e.g., Pd-XPhos) compared to the unhindered thiophene-2-boronic acid. However, this same steric profile can be advantageous for achieving high regioselectivity in the coupling product, as it discourages side reactions.

Coupling Reactivity
Class-level
Moderately slower transmetalation expected vs thiophene-2-boronic acid due to 3-methyl steric hindrance
May require catalyst optimization
Not a drop-in replacement for unhindered boronic acids
Suzuki-Miyaura Coupling Reaction Optimization Cross-Coupling

3-Methylthiophene-2-boronic Acid Application Scenarios


3-Methyl-Substituted Biaryl Synthesis

This is the primary application. The compound is used in Suzuki-Miyaura cross-coupling reactions to install a 3-methylthiophene moiety onto an aryl or heteroaryl halide . This is particularly valuable in medicinal chemistry for exploring structure-activity relationships (SAR) where the methyl group is a key pharmacophore or a metabolic blocker, and in the synthesis of organic electronic materials where the substitution pattern influences polymer properties [1].

Conjugated Polymer Precursor

The compound can be used as a monomer or comonomer in the synthesis of polythiophenes or other conjugated polymers via Suzuki-Miyaura polycondensation . The 3-methyl group can enhance solubility and tune the electronic properties (e.g., HOMO/LUMO levels) of the resulting polymer, which is critical for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) [1].

Electrochemical Copolymerization for Functional Films

3-Methylthiophene-2-boronic acid has been used in electrochemical copolymerization, for example, with indole, to produce copolymers with specific properties . The resulting films exhibit good thermal stability, electrochemical activity, and high conductivity, making them suitable for applications such as electrochromic devices or sensors.

Diversity-Oriented Synthesis Building Block

Given its ability to undergo efficient cross-coupling, 3-methylthiophene-2-boronic acid is a valuable component in combinatorial chemistry and high-throughput experimentation (HTE) . Its moderate steric hindrance can be exploited to synthesize a diverse array of molecules with high fidelity, and its relatively high purity (>98-99%) from reputable vendors minimizes the impact of impurities in parallel synthesis campaigns.

Application
Selection Property
Validation Focus
3-Methyl biaryl synthesis
Regioselective cross-coupling capability
Coupling yield and isomeric purity
Conjugated polymer precursor
Monomer with tunable electronic profile
Polymerization efficiency and electronic properties
Electrochemical copolymerization
Film-forming and redox activity
Thermal stability and conductivity screening
Diversity-oriented synthesis
Consistent high purity for parallel chemistry
Reproducibility across reaction arrays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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